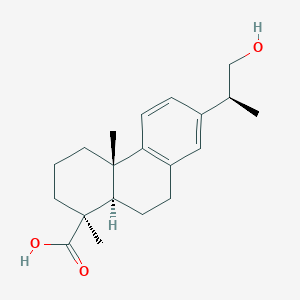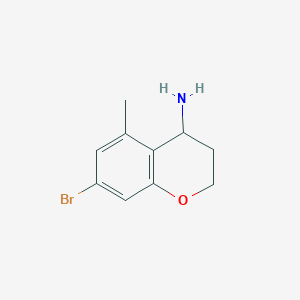![molecular formula C11H13N3O2 B13039101 5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)
5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the dimethylamino group and the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Share a similar core structure and exhibit diverse biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Uniqueness
5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino and carboxylic acid groups allow for versatile chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-14(2)6-7-3-4-9-8(5-7)10(11(15)16)13-12-9/h3-5H,6H2,1-2H3,(H,12,13)(H,15,16) |
Clé InChI |
MXDFYRQKYGGUOW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC2=C(C=C1)NN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one dihydrochloride](/img/structure/B13039021.png)

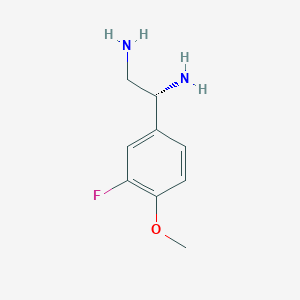
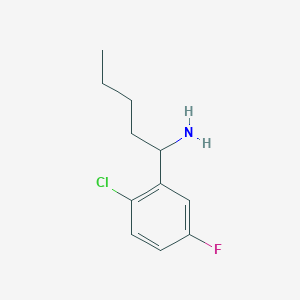

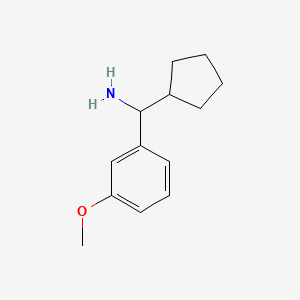
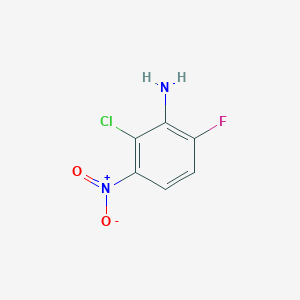



![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)
